molecular formula C17H18N2O2 B278035 (6E)-4-amino-2-methyl-6-(5-propan-2-yl-3H-1,3-benzoxazol-2-ylidene)cyclohexa-2,4-dien-1-one

(6E)-4-amino-2-methyl-6-(5-propan-2-yl-3H-1,3-benzoxazol-2-ylidene)cyclohexa-2,4-dien-1-one

Cat. No. B278035
M. Wt: 282.34 g/mol
InChI Key: FXJCFZHOXWZSNO-GHRIWEEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6E)-4-amino-2-methyl-6-(5-propan-2-yl-3H-1,3-benzoxazol-2-ylidene)cyclohexa-2,4-dien-1-one, also known as AMPPD, is a chemical compound used in scientific research. It is a substrate for alkaline phosphatase enzymes, which are used in a variety of biochemical and physiological assays.

Scientific Research Applications

(6E)-4-amino-2-methyl-6-(5-propan-2-yl-3H-1,3-benzoxazol-2-ylidene)cyclohexa-2,4-dien-1-one is commonly used as a substrate for alkaline phosphatase enzymes in a variety of scientific research applications. These enzymes are used in biochemical assays to measure the activity of phosphatases, which are important enzymes involved in many biological processes. (6E)-4-amino-2-methyl-6-(5-propan-2-yl-3H-1,3-benzoxazol-2-ylidene)cyclohexa-2,4-dien-1-one is also used in immunoassays to detect the presence of specific proteins or antibodies in biological samples.

Mechanism Of Action

The mechanism of action of (6E)-4-amino-2-methyl-6-(5-propan-2-yl-3H-1,3-benzoxazol-2-ylidene)cyclohexa-2,4-dien-1-one involves the hydrolysis of the phosphate group by alkaline phosphatase enzymes. This hydrolysis results in the release of a highly fluorescent compound, which can be detected using a fluorometer. The fluorescence signal is proportional to the amount of alkaline phosphatase activity present in the sample.
Biochemical and Physiological Effects:
(6E)-4-amino-2-methyl-6-(5-propan-2-yl-3H-1,3-benzoxazol-2-ylidene)cyclohexa-2,4-dien-1-one is a highly specific substrate for alkaline phosphatase enzymes, which makes it a useful tool for studying the activity of these enzymes in biological samples. The hydrolysis of (6E)-4-amino-2-methyl-6-(5-propan-2-yl-3H-1,3-benzoxazol-2-ylidene)cyclohexa-2,4-dien-1-one by alkaline phosphatase enzymes results in the release of a highly fluorescent compound, which can be used to measure the activity of these enzymes in vitro. In vivo, alkaline phosphatase enzymes play important roles in bone mineralization, liver function, and other physiological processes.

Advantages And Limitations For Lab Experiments

(6E)-4-amino-2-methyl-6-(5-propan-2-yl-3H-1,3-benzoxazol-2-ylidene)cyclohexa-2,4-dien-1-one has several advantages as a substrate for alkaline phosphatase enzymes. It is highly specific, which means that it can be used to measure the activity of alkaline phosphatase enzymes in complex biological samples. It is also highly sensitive, which means that it can detect low levels of enzyme activity. However, (6E)-4-amino-2-methyl-6-(5-propan-2-yl-3H-1,3-benzoxazol-2-ylidene)cyclohexa-2,4-dien-1-one has some limitations as well. It is relatively expensive compared to other substrates, and it requires a fluorometer for detection, which may not be available in all labs.

Future Directions

There are several future directions for research on (6E)-4-amino-2-methyl-6-(5-propan-2-yl-3H-1,3-benzoxazol-2-ylidene)cyclohexa-2,4-dien-1-one. One area of interest is the development of new substrates for alkaline phosphatase enzymes that are more cost-effective and easier to use than (6E)-4-amino-2-methyl-6-(5-propan-2-yl-3H-1,3-benzoxazol-2-ylidene)cyclohexa-2,4-dien-1-one. Another area of interest is the development of new assays for alkaline phosphatase activity that do not require a fluorometer for detection. Finally, there is interest in studying the role of alkaline phosphatase enzymes in various physiological processes, such as bone mineralization and liver function, and developing new therapies that target these enzymes.

Synthesis Methods

The synthesis of (6E)-4-amino-2-methyl-6-(5-propan-2-yl-3H-1,3-benzoxazol-2-ylidene)cyclohexa-2,4-dien-1-one involves the condensation of 2-methyl-4-nitrophenol and 5-isopropyl-2-aminophenol to form a benzoxazole intermediate. This intermediate is then reacted with cyclohexane-1,3-dione to form (6E)-4-amino-2-methyl-6-(5-propan-2-yl-3H-1,3-benzoxazol-2-ylidene)cyclohexa-2,4-dien-1-one. The synthesis of (6E)-4-amino-2-methyl-6-(5-propan-2-yl-3H-1,3-benzoxazol-2-ylidene)cyclohexa-2,4-dien-1-one is a multistep process that requires careful control of reaction conditions and purification steps.

properties

Product Name

(6E)-4-amino-2-methyl-6-(5-propan-2-yl-3H-1,3-benzoxazol-2-ylidene)cyclohexa-2,4-dien-1-one

Molecular Formula

C17H18N2O2

Molecular Weight

282.34 g/mol

IUPAC Name

(6E)-4-amino-2-methyl-6-(5-propan-2-yl-3H-1,3-benzoxazol-2-ylidene)cyclohexa-2,4-dien-1-one

InChI

InChI=1S/C17H18N2O2/c1-9(2)11-4-5-15-14(7-11)19-17(21-15)13-8-12(18)6-10(3)16(13)20/h4-9,19H,18H2,1-3H3/b17-13+

InChI Key

FXJCFZHOXWZSNO-GHRIWEEISA-N

Isomeric SMILES

CC1=CC(=C/C(=C\2/NC3=C(O2)C=CC(=C3)C(C)C)/C1=O)N

SMILES

CC1=CC(=CC(=C2NC3=C(O2)C=CC(=C3)C(C)C)C1=O)N

Canonical SMILES

CC1=CC(=CC(=C2NC3=C(O2)C=CC(=C3)C(C)C)C1=O)N

Origin of Product

United States

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